PF-794

Description

Properties

Molecular Formula |

C22H20N4O |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

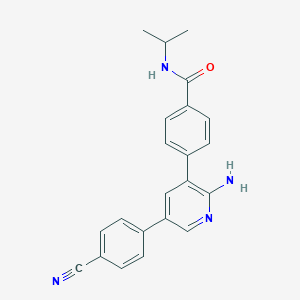

4-[2-amino-5-(4-cyanophenyl)-3-pyridinyl]-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C22H20N4O/c1-14(2)26-22(27)18-9-7-17(8-10-18)20-11-19(13-25-21(20)24)16-5-3-15(12-23)4-6-16/h3-11,13-14H,1-2H3,(H2,24,25)(H,26,27) |

InChI Key |

MZPZXXQVQMSLIP-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PF-06279794; PF06279794; PF 06279794; PF-794; PF 794; PF794. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-794 in Wnt Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor PF-794 (also known as PF-06279794) and its mechanism of action within the canonical Wnt signaling pathway. The Wnt pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, making it a key target for therapeutic intervention.[1][2][3] this compound has emerged as a potent and selective inhibitor that targets a key downstream component of this pathway, offering a promising strategy for treating Wnt-driven malignancies.

The Canonical Wnt/β-Catenin Signaling Pathway

The canonical Wnt signaling pathway is fundamental to embryonic development and adult tissue homeostasis.[4] Its activity is tightly regulated, and its core mechanism revolves around the stability of the transcriptional co-activator β-catenin.

Pathway States:

-

"OFF" State (Absence of Wnt): In the absence of a Wnt ligand, a multiprotein "destruction complex" (comprising Axin, APC, GSK-3β, and CK1α) phosphorylates β-catenin.[5] This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low and preventing its nuclear entry. Consequently, T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors remain in a repressed state in the nucleus.

-

"ON" State (Presence of Wnt): When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inhibited.[4][6] This leads to the accumulation of unphosphorylated, stable β-catenin in the cytoplasm. This stable β-catenin then translocates to the nucleus, where it binds to TCF/LEF transcription factors, displacing repressors and recruiting co-activators to initiate the transcription of Wnt target genes, such as MYC and AXIN2, which drive cell proliferation and other cancer-related processes.[6][7]

This compound Mechanism of Action: Targeting TNIK

This compound is a potent, selective, and ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK) .[7][8][9] TNIK is a critical downstream regulator of the Wnt pathway. It functions within the nucleus, where it directly interacts with and phosphorylates the TCF4 transcription factor. This phosphorylation event is crucial for stabilizing the β-catenin/TCF4 complex on the DNA, thereby enhancing the transcription of Wnt target genes.[7]

By inhibiting the kinase activity of TNIK, this compound prevents the phosphorylation of TCF4. This destabilizes the β-catenin-TCF4 interaction, leading to the dissociation of the complex from gene promoters and the subsequent downregulation of Wnt target gene expression.[7] This mechanism effectively shuts down the Wnt signaling cascade at the final transcriptional step, making it a powerful strategy for cancers addicted to this pathway.

Quantitative Data and Efficacy of this compound

Preclinical studies have demonstrated the potent and specific activity of this compound against TNIK and Wnt-driven cancer models.

| Parameter | Value | Target/System | Reference |

| Enzymatic IC₅₀ | ~9 nM | TNIK Kinase Activity | [7] |

| Cell-free IC₅₀ | 39 nM | TNIK Kinase Activity | [8] |

| Cellular IC₅₀ | Low Nanomolar Range | Wnt/β-catenin-driven colorectal cancer cells | [7] |

| Kinome Selectivity | High | Excellent selectivity across the kinome, with some off-target inhibition of MINK1 and MAP4K4 at 1 µM. | [8] |

| Target Gene Repression | Significant Reduction | Downregulation of AXIN2 and MYC expression in colorectal cancer cell lines. | [7] |

| In Vivo Efficacy | Dose-dependent Tumor Growth Inhibition | Demonstrated in xenograft mouse models of colorectal cancer with oral administration. | [7] |

Key Experimental Protocols

The evaluation of Wnt pathway inhibitors like this compound relies on a set of robust cellular and biochemical assays.

Wnt Reporter Gene Assay (TOPflash/FOPflash)

This is the gold-standard assay for measuring the transcriptional output of the canonical Wnt/β-catenin pathway. It utilizes a luciferase reporter construct driven by a promoter containing multiple TCF/LEF binding sites (TOPflash). A control plasmid with mutated binding sites (FOPflash) is used to measure non-specific activity.

Detailed Methodology:

-

Cell Culture: Plate Wnt-responsive cells (e.g., HEK293T, or colorectal cancer lines like HCT116) in 24-well plates at a density of 5 x 10⁴ cells/well.[10] Culture at 37°C with 5% CO₂.

-

Transfection (Day 1): Co-transfect cells with the TOPflash (or FOPflash) reporter plasmid and a normalization control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[10][11] A typical DNA ratio is 10:1 for TCF/LEF-firefly luciferase to Renilla luciferase.[10]

-

Inhibitor Treatment (Day 2): After 24 hours, replace the media. Treat cells with varying concentrations of this compound.

-

Wnt Stimulation: Concurrently, stimulate the Wnt pathway by adding purified Wnt3a protein or Wnt3a-conditioned media to the wells (except for negative controls).[10]

-

Incubation: Incubate the cells for an additional 17-24 hours.[11]

-

Cell Lysis and Luciferase Measurement (Day 3): Lyse the cells using a passive lysis buffer.[10] Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. The inhibitory effect of this compound is determined by the reduction in normalized luciferase activity in Wnt3a-stimulated cells compared to vehicle-treated controls.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for characterizing a Wnt pathway inhibitor like this compound.

Conclusion

This compound represents a targeted therapeutic strategy against Wnt-driven cancers. Its mechanism of action is centered on the potent and selective inhibition of the kinase TNIK, a key nuclear regulator of the β-catenin/TCF4 transcriptional complex.[7] By disrupting this final step in the signaling cascade, this compound effectively reduces the expression of critical Wnt target genes involved in cancer cell proliferation and survival.[7] The compelling quantitative data from preclinical in vitro and in vivo models underscore its potential as a valuable agent in the arsenal against colorectal and other cancers characterized by aberrant Wnt pathway activation. Further clinical investigation is warranted to translate these promising findings into patient benefit.

References

- 1. Wnt pathway modulators in cancer therapeutics: An update on completed and ongoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Roles of Secreted Wnt Ligands in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of WNT Pathway Mutations in Cancer Development and an Overview of Therapeutic Options | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. This compound (PF794) | TNIK inhibitor | Probechem Biochemicals [probechem.com]

- 9. abmole.com [abmole.com]

- 10. Wnt Reporter Activity Assay [bio-protocol.org]

- 11. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of TNIK Inhibitor PF-794: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traf2- and Nck-interacting kinase (TNIK) has emerged as a compelling therapeutic target in oncology and fibrosis due to its critical role in modulating the Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of the discovery and development of PF-794 (also known as PF-06279794), a potent and selective ATP-competitive inhibitor of TNIK. While specific proprietary data for this compound remains limited in the public domain, this document synthesizes available information and outlines the general methodologies and strategic considerations involved in the development of such a kinase inhibitor. We will delve into the core aspects of its preclinical characterization, including biochemical and cellular assays, pharmacokinetic profiling, and in vivo efficacy studies, drawing parallels with other well-characterized TNIK inhibitors where specific data for this compound is not available.

Introduction to TNIK as a Therapeutic Target

TNIK is a serine/threonine kinase that functions as a key downstream regulator of the canonical Wnt signaling pathway. Aberrant Wnt signaling is a hallmark of numerous cancers, particularly colorectal cancer, where it drives cell proliferation, survival, and maintenance of a cancer stem cell phenotype. TNIK interacts with and phosphorylates T-cell factor 4 (TCF4), a transcriptional effector of the Wnt pathway, thereby promoting the expression of Wnt target genes such as MYC and AXIN2. This central role makes TNIK an attractive "druggable" node to antagonize Wnt-driven pathologies.

Signaling Pathway

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This event leads to the recruitment of Dishevelled (DVL), which in turn inhibits the "destruction complex" comprising Axin, APC, GSK3β, and CK1. In the absence of Wnt signaling, this complex phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Upon Wnt activation, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin displaces the corepressor Groucho from TCF/LEF transcription factors and recruits coactivators, leading to the transcription of target genes. TNIK is a critical coactivator in this process, phosphorylating TCF4 to enhance its transcriptional activity.

Caption: Canonical Wnt signaling pathway and the point of intervention by this compound.

Discovery of this compound

The discovery of this compound was the result of a targeted drug discovery campaign aimed at identifying potent and selective small-molecule inhibitors of TNIK. The general workflow for such a program is outlined below.

Drug Discovery Workflow

Caption: General workflow for kinase inhibitor drug discovery.

Preclinical Characterization of this compound

Biochemical and Cellular Activity

This compound is an ATP-competitive inhibitor of TNIK, meaning it binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of its substrates.

| Parameter | Value | Assay Type | Reference |

| Enzymatic IC50 | ~9 nM | Biochemical Kinase Assay | [1] |

| Cellular IC50 | Low nanomolar range | Wnt/β-catenin driven colorectal cancer cell lines | [1] |

| Mechanism of Action | ATP-competitive | N/A | [1] |

| Selectivity | High across the kinome | Kinome scan | [1] |

Table 1: In Vitro Activity of this compound

Pharmacokinetics

While specific pharmacokinetic parameters for this compound are not publicly available, a typical preclinical assessment in rodents would involve intravenous (IV) and oral (PO) administration to determine key parameters.

| Parameter | Description | Typical Units |

| Cmax | Maximum plasma concentration | ng/mL or µM |

| Tmax | Time to reach Cmax | hours |

| AUC | Area under the plasma concentration-time curve | ngh/mL or µMh |

| t1/2 | Elimination half-life | hours |

| F% | Oral bioavailability | % |

| CL | Clearance | mL/min/kg |

| Vss | Volume of distribution at steady state | L/kg |

Table 2: Key Pharmacokinetic Parameters

In Vivo Efficacy

This compound has demonstrated dose-dependent tumor growth inhibition in xenograft mouse models of colorectal cancer without significant toxicity[1].

| Model | Treatment | Outcome | Reference |

| Colorectal Cancer Xenograft | Oral administration of this compound | Dose-dependent tumor growth inhibition | [1] |

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

TNIK Kinase Assay (Luminescence-based)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

Materials:

-

Recombinant human TNIK enzyme

-

Kinase substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (this compound)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the TNIK enzyme, substrate, and test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

Cellular Wnt Reporter Assay

This assay measures the activity of the Wnt/β-catenin pathway in cells.

Materials:

-

A colorectal cancer cell line with a constitutively active Wnt pathway (e.g., HCT116, DLD-1).

-

A reporter construct containing TCF/LEF binding sites upstream of a luciferase gene.

-

Cell culture medium and supplements.

-

This compound.

-

Luciferase assay reagent.

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Transfect the cells with the Wnt reporter construct.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

-

Determine the IC50 value for the inhibition of Wnt signaling.

Colorectal Cancer Xenograft Model

This in vivo model assesses the anti-tumor efficacy of a compound.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

-

A colorectal cancer cell line (e.g., HCT116).

-

Matrigel (optional).

-

This compound formulated for oral administration.

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously inject a suspension of colorectal cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Randomize the mice into vehicle control and treatment groups.

-

Administer this compound or vehicle orally, once or twice daily, at various dose levels.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and general health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

Conclusion

This compound is a potent and selective TNIK inhibitor that has shown promising preclinical activity in models of Wnt-driven colorectal cancer. Its ability to specifically target a key downstream node in the Wnt/β-catenin pathway represents a promising therapeutic strategy. Further development and clinical investigation of this compound and other TNIK inhibitors are warranted to fully elucidate their therapeutic potential in oncology and other diseases characterized by aberrant Wnt signaling. This guide provides a foundational understanding of the discovery and preclinical development of this class of inhibitors, highlighting the key experimental approaches used in their characterization.

References

The Role of TRAF2 and NCK-Interacting Kinase (TNIK) in Colorectal Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRAF2 and NCK-Interacting Kinase (TNIK) has emerged as a critical regulator in the progression of colorectal cancer (CRC). A member of the germinal center kinase (GCK) family, TNIK is a serine/threonine kinase that functions as a key downstream effector in the canonical Wnt/β-catenin signaling pathway, a pathway frequently deregulated in the majority of CRC cases. TNIK's multifaceted role extends to the regulation of cancer stem cell properties, cell migration, and invasion, positioning it as a promising therapeutic target for CRC. This technical guide provides an in-depth overview of the function of TNIK in CRC, including its core signaling pathways, quantitative data on its expression and therapeutic inhibition, and detailed experimental protocols for its investigation.

Introduction

Colorectal cancer remains a leading cause of cancer-related mortality worldwide. The majority of sporadic CRC cases are initiated by mutations in the Adenomatous Polyposis Coli (APC) gene, leading to the constitutive activation of the Wnt/β-catenin signaling pathway. This pathway is crucial for maintaining intestinal stem cells, and its aberrant activation drives tumorigenesis. While targeting the Wnt pathway has been a long-standing goal in CRC therapy, the downstream effectors have presented more viable drug targets. TNIK has been identified as an essential regulatory component of the T-cell factor-4 (TCF4) and β-catenin transcriptional complex, acting at the most downstream point of the Wnt signaling cascade. This strategic position makes TNIK an attractive therapeutic target, as its inhibition can block Wnt signaling even in CRC cells harboring upstream APC or β-catenin mutations.

TNIK Signaling Pathways in Colorectal Cancer

TNIK is a central node in a complex signaling network that promotes colorectal cancer progression. Its primary and most well-characterized role is within the canonical Wnt/β-catenin pathway. However, emerging evidence suggests its involvement in other signaling cascades, including those regulating the actin cytoskeleton.

The Canonical Wnt/β-catenin Signaling Pathway

In CRC cells with an active Wnt pathway, stabilized β-catenin translocates to the nucleus and forms a complex with TCF4, a key transcription factor. TNIK is a critical component of this nuclear complex. It directly interacts with both TCF4 and β-catenin, and its kinase activity is essential for the full transcriptional activation of Wnt target genes. TNIK phosphorylates TCF4 at the conserved serine 154 residue, a modification crucial for the transactivation of genes that drive cell proliferation, such as MYC and CCND1 (Cyclin D1).[1][2][3]

Regulation of the Actin Cytoskeleton

Recent studies have uncovered a role for TNIK in regulating the actin cytoskeleton, which is crucial for cell migration and invasion, hallmarks of metastatic cancer. The LKB1 tumor suppressor kinase has been shown to repress TNIK expression. Loss of LKB1 in CRC cells leads to TNIK upregulation, which in turn promotes metastasis.[1][4] TNIK interacts with ARHGAP29, a Rho GTPase-activating protein, influencing actin cytoskeleton remodeling.[1][4] This suggests a Wnt-independent function of TNIK in promoting CRC cell motility.

Quantitative Data on TNIK in Colorectal Cancer

Quantitative analysis of TNIK expression and the efficacy of its inhibitors are crucial for understanding its role and therapeutic potential in CRC.

TNIK Expression in Colorectal Cancer

Multiple studies have demonstrated the upregulation of TNIK in colorectal cancer compared to normal colon tissue. This overexpression is associated with tumor progression and poor patient outcomes.

| Parameter | Finding | Patient Cohort/Model | Reference |

| mRNA Expression | Higher FPKM values in CRC tissues compared to normal colon tissues. | The Cancer Genome Atlas (TCGA) | [5] |

| Protein Expression | Observed in the cytoplasm of cancer cells, with strong staining at the invasive front; not detected in normal epithelial cells. | 220 stage I-III CRC patients | [6] |

| Prognostic Value | High TNIK expression is a significant independent risk factor for distant recurrence in stage III CRC patients. | 220 stage I-III CRC patients | [6][7] |

| Relapse-Free Survival | Significantly worse in the high TNIK expression group in stage II (p=0.028) and stage III (p=0.006) CRC. | 220 stage I-III CRC patients | [6][7] |

| Multivariate Analysis | High TNIK expression identified as an independent factor for worse relapse-free survival (Hazard Ratio available in source). | Stage I-III CRC patients | [6] |

In Vitro Efficacy of TNIK Inhibitors

Several small molecule inhibitors targeting the kinase activity of TNIK have been developed and evaluated in CRC cell lines.

| Inhibitor | Target(s) | IC50 (TNIK Kinase) | Cell Line (CRC) | Cellular IC50 | Reference |

| NCB-0846 | TNIK, FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK | 21 nM | HCT116 | Not specified in search results | [8][9][10] |

| NCB-0970 (diastereomer) | Less potent on TNIK | 272 nM | HCT116 | 6.8-fold less active than NCB-0846 | [10] |

| Compound 3 (phenylaminopyridine) | TNIK, MAP4K4 | 6 nM | Wnt-activated CRC cells | Less effective on cell viability | [8] |

| 35b (quinoline derivative) | TNIK | 6 nM | HCT116 | 2.11 μM | [7] |

| LC_222150, LC_112060, LC_64796 | TNIK | Average of 18.33 ± 0.75 nM | Not specified in search results | Not specified in search results | [11] |

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of TNIK's function in colorectal cancer.

Co-Immunoprecipitation of TNIK and TCF4 in CRC Cells

This protocol is designed to demonstrate the in-cell interaction between TNIK and TCF4 in CRC cell lines such as DLD-1 or HCT116.[2][3][12]

Materials:

-

DLD-1 or HCT116 colorectal cancer cells

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Anti-TNIK antibody

-

Anti-TCF4 antibody

-

Normal rabbit or mouse IgG (isotype control)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

Reagents and equipment for Western blotting

Procedure:

-

Cell Lysis: Culture DLD-1 or HCT116 cells to 80-90% confluency. Lyse the cells on ice using lysis buffer.

-

Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C.

-

Antibody Incubation: Incubate the pre-cleared lysate with the primary antibody (anti-TNIK, anti-TCF4, or IgG control) overnight at 4°C with gentle rotation.

-

Immunoprecipitation: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them three to five times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

-

Western Blotting: Analyze the eluted proteins by Western blotting using the antibody against the suspected interacting partner (e.g., blot with anti-TCF4 if you pulled down with anti-TNIK).

In Vitro TNIK Kinase Assay

This protocol measures the kinase activity of TNIK and can be used to screen for inhibitors.[2]

Materials:

-

Recombinant active TNIK protein

-

Kinase assay buffer

-

ATP

-

Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

TNIK inhibitor (e.g., NCB-0846) for a positive control

Procedure:

-

Prepare Master Mix: Prepare a master mix containing kinase assay buffer, ATP, and the substrate.

-

Add Inhibitor: Add the test compound or control vehicle to the wells of a microplate.

-

Initiate Reaction: Add the diluted recombinant TNIK enzyme to the wells to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction and Detect ADP: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP, which is then measured as a luminescent signal.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the TNIK kinase activity. Calculate the IC50 value for the inhibitor.

Western Blotting for TNIK Expression

This protocol is for the detection and quantification of TNIK protein levels in CRC cell lysates.

Materials:

-

CRC cell or tissue lysates

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody (anti-TNIK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Extract total protein from CRC cells or tissues and determine the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-TNIK antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Acquire the image using a chemiluminescence imaging system. Densitometry can be used for semi-quantitative analysis relative to a loading control (e.g., GAPDH or β-actin).

Cell Migration and Invasion Assays

These assays assess the effect of TNIK inhibition or knockdown on the migratory and invasive potential of CRC cells.

Materials:

-

CRC cells (treated with TNIK inhibitor or transfected with TNIK shRNA)

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Cell culture medium with and without serum (or other chemoattractant)

-

Crystal violet stain

Procedure:

-

Cell Preparation: Culture CRC cells and treat with a TNIK inhibitor or transfect with TNIK shRNA.

-

Assay Setup: For invasion assays, coat the transwell inserts with Matrigel. Seed the prepared cells in serum-free medium in the upper chamber of the transwell insert.

-

Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours to allow for cell migration/invasion.

-

Staining and Quantification: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the insert with crystal violet.

-

Analysis: Count the number of migrated/invaded cells in several microscopic fields.

Colony Formation Assay

This assay evaluates the effect of TNIK inhibition on the clonogenic survival and proliferation of CRC cells.

Materials:

-

CRC cells

-

TNIK inhibitor

-

Soft agar or standard cell culture plates

-

Crystal violet stain

Procedure:

-

Cell Seeding: Seed a low density of CRC cells in culture plates or in a soft agar matrix.

-

Treatment: Treat the cells with various concentrations of a TNIK inhibitor.

-

Incubation: Incubate the cells for 1-2 weeks, allowing colonies to form.

-

Staining and Counting: Fix the colonies with methanol and stain with crystal violet.

-

Analysis: Count the number of colonies (typically >50 cells) to determine the effect of the inhibitor on clonogenic survival.

In Vivo Xenograft Model

This protocol describes a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo efficacy of a TNIK inhibitor.[9][10][13][14]

Materials:

-

Immunodeficient mice (e.g., BALB/c nude mice)

-

CRC cells (e.g., HCT116)

-

Matrigel

-

TNIK inhibitor (e.g., NCB-0846) formulated for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of CRC cells mixed with Matrigel into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer the TNIK inhibitor or vehicle control (e.g., daily by oral gavage).

-

Tumor Monitoring: Measure the tumor volume with calipers every few days. Monitor the body weight of the mice as a measure of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry for target engagement).

Conclusion and Future Directions

TNIK plays a pivotal role in the progression of colorectal cancer through its essential function in the Wnt/β-catenin signaling pathway and its emerging role in cytoskeleton regulation. The overexpression of TNIK in CRC and its association with poor prognosis underscore its clinical relevance. The development of potent and specific TNIK inhibitors has shown promising preclinical activity, supporting the continued investigation of TNIK as a therapeutic target.

Future research should focus on several key areas:

-

Combination Therapies: Investigating the synergistic effects of TNIK inhibitors with standard-of-care chemotherapies or other targeted agents in CRC.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to TNIK-targeted therapies.

-

Resistance Mechanisms: Understanding the potential mechanisms of resistance to TNIK inhibitors to develop strategies to overcome them.

-

Expanded Role of TNIK: Further elucidating the Wnt-independent functions of TNIK in CRC to uncover novel therapeutic opportunities.

The continued exploration of TNIK biology and the clinical development of its inhibitors hold the potential to provide a novel and effective therapeutic strategy for patients with colorectal cancer.

References

- 1. LKB1 loss promotes colorectal cancer cell metastasis through regulating TNIK expression and actin cytoskeleton remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Expression of TNIK in colorectal cancer - The Human Protein Atlas [v23.proteinatlas.org]

- 6. Prognostic significance of Traf2- and Nck- interacting kinase (TNIK) in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. lifetechindia.com [lifetechindia.com]

- 10. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. First-in-Class Inhibitors of Oncogenic CHD1L With Preclinical Activity Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BioCentury - Therapeutics: TRAF2 and NCK interacting kinase (TNIK) [biocentury.com]

- 14. researchgate.net [researchgate.net]

The TNIK Inhibitor PF-794: A Technical Guide to its Mechanism and Impact on the β-catenin/TCF4 Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of PF-794 (also known as PF-06279794), a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK). Central to its mechanism of action is the disruption of the canonical Wnt/β-catenin signaling pathway, a critical mediator in both embryonic development and oncogenesis. This compound exerts its effects by inhibiting the kinase activity of TNIK, which is essential for the phosphorylation and subsequent activation of the transcription factor TCF4. This guide will detail the molecular interactions, present quantitative data on its inhibitory activity, provide comprehensive experimental protocols for its characterization, and visualize the pertinent biological pathways and experimental workflows.

Introduction to the Wnt/β-catenin Signaling Pathway and the Role of TNIK

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular proliferation, differentiation, and fate. Its dysregulation is a hallmark of numerous cancers, particularly colorectal cancer. In the canonical pathway, the binding of Wnt ligands to their receptors leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, primarily TCF4, to drive the expression of target genes such as MYC and AXIN2, which promote cell growth and proliferation.

Traf2- and Nck-interacting kinase (TNIK) has emerged as a key downstream regulator of this pathway. TNIK is a serine/threonine kinase that acts as a coactivator of the β-catenin/TCF4 transcriptional complex. A critical step in the activation of this complex is the TNIK-mediated phosphorylation of TCF4. This phosphorylation event is essential for the full transcriptional activity of the complex.

This compound: A Potent and Selective TNIK Inhibitor

This compound is a small molecule, ATP-competitive inhibitor of TNIK. By binding to the ATP-binding pocket of TNIK, this compound effectively blocks its kinase activity. This inhibition prevents the phosphorylation of TCF4, thereby disrupting the formation of a fully active β-catenin/TCF4 transcriptional complex and suppressing the expression of Wnt target genes.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound's inhibitory activity.

| Parameter | Value | Assay Type | Reference |

| IC₅₀ for TNIK | ~9 nM | Enzymatic Assay | [1] |

| IC₅₀ for TNIK | 39 nM | Cell-free Assay | [2] |

Table 1: In Vitro Inhibitory Activity of this compound against TNIK.

| Cell Line | Target Gene | Effect | IC₅₀ | Reference |

| Colorectal Cancer | AXIN2, MYC | Reduced Expression | Low nanomolar | [1] |

Table 2: Cellular Activity of this compound on Wnt Target Gene Expression.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on the β-catenin/TCF4 complex.

Luciferase Reporter Assay for Wnt Pathway Activity

This assay quantifies the transcriptional activity of the β-catenin/TCF4 complex.

Objective: To measure the inhibitory effect of this compound on Wnt/β-catenin signaling.

Principle: A reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (e.g., TOPflash) is co-transfected with a control plasmid (e.g., pRL-TK for normalization) into cells. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by luminescence.

Protocol:

-

Cell Culture and Transfection:

-

Seed HEK293T or a relevant cancer cell line (e.g., HCT116) in a 96-well plate.

-

Co-transfect cells with the TOPflash (or FOPflash as a negative control) and pRL-TK plasmids using a suitable transfection reagent.

-

-

Compound Treatment:

-

24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control (DMSO).

-

-

Wnt Pathway Stimulation:

-

Induce Wnt signaling by adding Wnt3a conditioned medium or recombinant Wnt3a protein.

-

-

Luciferase Assay:

-

After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold change in reporter activity relative to the vehicle-treated control.

-

Determine the IC₅₀ value of this compound.

-

Co-Immunoprecipitation (Co-IP) of β-catenin and TCF4

This technique is used to determine if this compound disrupts the interaction between β-catenin and TCF4.

Objective: To assess the effect of this compound on the formation of the β-catenin/TCF4 complex in cells.

Principle: An antibody against a "bait" protein (e.g., β-catenin) is used to pull down the protein from a cell lysate. Interacting "prey" proteins (e.g., TCF4) are co-precipitated and can be detected by Western blotting.

Protocol:

-

Cell Lysis:

-

Treat cells (e.g., colorectal cancer cell line DLD1) with this compound or vehicle control.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific for β-catenin or TCF4 overnight at 4°C.

-

Add Protein A/G magnetic beads to capture the antibody-protein complexes.

-

-

Washing:

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads using a low pH buffer or SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against β-catenin and TCF4.

-

Chromatin Immunoprecipitation (ChIP) Assay for TCF4 Target Genes

ChIP is used to investigate the binding of TCF4 to the promoter regions of its target genes.

Objective: To determine if this compound treatment reduces the occupancy of TCF4 at the promoters of Wnt target genes like AXIN2.

Principle: Protein-DNA complexes in living cells are cross-linked. The chromatin is then sheared, and an antibody specific to the protein of interest (TCF4) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR.

Protocol:

-

Cross-linking and Chromatin Preparation:

-

Treat cells with this compound or vehicle control.

-

Cross-link protein-DNA complexes with formaldehyde.

-

Lyse the cells and shear the chromatin to fragments of 200-500 bp by sonication.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-TCF4 antibody overnight at 4°C.

-

Capture the antibody-chromatin complexes with Protein A/G magnetic beads.

-

-

Washing and Elution:

-

Wash the beads to remove non-specific chromatin.

-

Elute the chromatin from the antibody-bead complexes.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating.

-

Purify the DNA using a spin column.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for the promoter region of a known TCF4 target gene (e.g., AXIN2).

-

Quantify the amount of precipitated DNA relative to an input control.

-

Clinical Development Landscape

As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound (PF-06279794). However, the therapeutic potential of targeting TNIK is being explored. For instance, another TNIK inhibitor, rentosertib (formerly ISM001-055), has entered Phase 2a clinical trials for the treatment of idiopathic pulmonary fibrosis, demonstrating the clinical viability of inhibiting this kinase. The development of TNIK inhibitors for oncology indications remains an active area of research.

Conclusion

This compound is a potent and selective TNIK inhibitor that effectively downregulates the Wnt/β-catenin signaling pathway by preventing the TNIK-mediated phosphorylation of TCF4. This leads to the suppression of Wnt target gene expression, which is crucial for the proliferation of Wnt-dependent cancer cells. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other TNIK inhibitors. The ongoing research into TNIK inhibition holds significant promise for the development of novel therapeutics for a range of diseases, including cancer.

References

Investigating the Selectivity Profile of PF-06279794: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06279794, a potent and highly selective inhibitor of Traf2- and NCK-interacting kinase (TNIK), has emerged as a significant tool for investigating the intricacies of Wnt/β-catenin signaling. This technical guide provides a comprehensive overview of the selectivity profile of PF-06279794, based on currently available data. It details its mechanism of action, presents its known inhibitory activity in a structured format, and provides detailed experimental protocols for its characterization. Furthermore, this guide includes visualizations of the relevant signaling pathway and experimental workflows to facilitate a deeper understanding of its biological and experimental context.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and cell fate determination. Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer. TNIK, a member of the germinal center kinase (GCK) family, plays a crucial role in this pathway by phosphorylating T-cell factor 4 (TCF4), a key transcription factor that complexes with β-catenin to activate Wnt target gene expression.

PF-06279794 is a small molecule inhibitor that has been identified as a potent and selective antagonist of TNIK's kinase activity. By competitively binding to the ATP-binding site of TNIK, PF-06279794 effectively disrupts the Wnt/β-catenin signaling cascade. This targeted inhibition has been shown to suppress the expression of Wnt target genes, such as AXIN2 and MYC, and inhibit the growth of Wnt-dependent cancer cells in preclinical models.[1]

Data Presentation: Selectivity Profile of PF-06279794

PF-06279794 is consistently described as a highly selective inhibitor of TNIK. However, a comprehensive, publicly available kinome-wide selectivity panel detailing its inhibitory activity against a broad range of kinases is not currently available. The primary reported activity is against its intended target, TNIK.

| Target | IC50 (nM) | Assay Type | Notes |

| TNIK | ~9 | Enzymatic Assay | Potent, ATP-competitive inhibition.[1] |

| Off-Targets | Not Publicly Available | Kinome Scan | Described as "high selectivity across the kinome," but specific quantitative data is not published. |

Note: The lack of a comprehensive public selectivity dataset is a significant limitation in fully assessing the off-target profile of PF-06279794. Researchers should exercise caution and consider independent kinase profiling to confirm its selectivity in their specific experimental context.

Mechanism of Action

PF-06279794 functions as an ATP-competitive inhibitor of TNIK. This means it binds to the ATP-binding pocket of the TNIK kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates. The primary substrate of TNIK in the context of Wnt signaling is TCF4. By inhibiting TCF4 phosphorylation, PF-06279794 disrupts the formation of the β-catenin/TCF4 transcriptional complex, leading to the downregulation of Wnt target genes.

Below is a diagram illustrating the canonical Wnt signaling pathway and the point of intervention by PF-06279794.

Experimental Protocols

The following are detailed, representative protocols for the biochemical and cellular characterization of PF-06279794.

Biochemical Assay: TNIK Enzymatic Activity

This protocol describes a generic method to determine the in vitro potency of PF-06279794 against TNIK using a luminescence-based kinase assay that measures ATP consumption.

Materials:

-

Recombinant human TNIK enzyme

-

Kinase substrate (e.g., Myelin Basic Protein, MBP)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

PF-06279794

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a stock solution of PF-06279794 in 100% DMSO. Create a serial dilution of the compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase assay buffer

-

Diluted PF-06279794 or vehicle (DMSO) control

-

TNIK enzyme solution

-

Substrate solution

-

-

Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

-

ATP Depletion and ADP Conversion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each concentration of PF-06279794 relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay: Wnt/β-catenin Reporter Assay

This protocol describes a TCF/LEF luciferase reporter assay to measure the inhibitory effect of PF-06279794 on Wnt/β-catenin signaling in a cellular context.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPflash)

-

Control plasmid with a constitutively active promoter (e.g., Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

Wnt3a conditioned media or recombinant Wnt3a protein

-

PF-06279794

-

Dual-Luciferase® Reporter Assay System (or similar)

-

White, clear-bottom 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the media with fresh media containing serial dilutions of PF-06279794 or vehicle control.

-

Wnt Pathway Activation: After a short pre-incubation with the compound (e.g., 1 hour), stimulate the cells with Wnt3a conditioned media or recombinant Wnt3a to activate the Wnt pathway.

-

Incubation: Incubate the cells for an additional 16-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the percent inhibition of Wnt signaling for each concentration of PF-06279794 and determine the IC50 value.

References

The PDE9A Inhibitor PF-04447943: A Technical Guide to its Upstream and Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that plays a critical role in cyclic guanosine monophosphate (cGMP) signaling. By preventing the degradation of cGMP, PF-04447943 elevates intracellular cGMP levels, thereby modulating a variety of downstream physiological processes. This technical guide provides a comprehensive overview of the upstream regulators and downstream effectors of PF-04447943's primary target, PDE9A, with a focus on data-driven insights and detailed experimental methodologies.

Core Target: Phosphodiesterase 9A (PDE9A)

PF-04447943 exhibits high affinity and selectivity for PDE9A. This enzyme is responsible for the hydrolysis of cGMP to GMP, thus acting as a negative regulator of cGMP signaling.

Upstream Signaling Pathway

The primary upstream pathway leading to the generation of cGMP, the substrate for PDE9A, involves the activation of guanylyl cyclases (GCs). There are two major forms of GC that contribute to the cGMP pool targeted by PDE9A:

-

Natriuretic Peptide (NP) - Particulate Guanylyl Cyclase (pGC) Axis: Natriuretic peptides, such as atrial natriuretic peptide (ANP), bind to and activate particulate guanylyl cyclases located on the cell membrane. This activation leads to the conversion of GTP to cGMP. Evidence suggests that PDE9A preferentially hydrolyzes cGMP generated through this pathway.

-

Nitric Oxide (NO) - Soluble Guanylyl Cyclase (sGC) Axis: Nitric oxide, a gaseous signaling molecule, diffuses into the cell and activates soluble guanylyl cyclase in the cytoplasm, which in turn synthesizes cGMP. While PDE5 is a major regulator of NO-derived cGMP, PDE9A can also influence this pool, although its primary role appears to be in the NP-pGC pathway.

Downstream Signaling Pathways and Cellular Effects

Inhibition of PDE9A by PF-04447943 leads to an accumulation of intracellular cGMP. This elevated cGMP primarily activates Protein Kinase G (PKG), a serine/threonine kinase that phosphorylates a multitude of downstream protein targets, initiating a cascade of cellular responses.

Key downstream effects include:

-

Cardioprotection: In cardiac myocytes, increased cGMP/PKG signaling can suppress pathological hypertrophy by inhibiting the calcineurin-NFAT pathway and modulating calcium handling through phosphorylation of proteins like phospholamban (PLB) and the ryanodine receptor (RyR2), and regulating the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a).

-

Neuroprotection and Synaptic Plasticity: In the central nervous system, PDE9A inhibition has been shown to enhance synaptic plasticity and improve memory in preclinical models. Downstream effects include the modulation of glutamatergic signaling.

-

Anti-inflammatory Effects: In models of colitis, PF-04447943 has demonstrated anti-inflammatory properties by suppressing the NF-κB and STAT3 signaling pathways and inhibiting inflammasome activation. It also promotes an anti-inflammatory environment by upregulating the Nrf-2 pathway through ERK phosphorylation and shifting the balance of T-cell differentiation from pro-inflammatory Th17 cells towards regulatory T cells (Tregs).

Quantitative Data

| Parameter | Species | Value | Reference |

| IC50 | Human | 12 nM | [1] |

| Ki | Human | 2.8 nM | [2] |

| Rhesus Monkey | 4.5 nM | [2] | |

| Rat | 18 nM | [2] | |

| Selectivity (Ki, µM) | PDE1 | 8.6 | [2] |

| PDE2A3 | 99 | [2] | |

| PDE3A | 50 | [2] | |

| PDE4A | 29 | [2] | |

| PDE5A | 14.9 | [2] | |

| PDE6C | 5.3 | [2] | |

| PDE7A2 | 75 | [2] | |

| PDE8A | 50 | [2] | |

| PDE10 | 51.2 | [2] | |

| PDE11 | 80 | [2] |

Experimental Protocols

In Vitro PDE9A Inhibition Assay (Fluorescence Polarization)

This protocol is based on the principle that a small fluorescently labeled cGMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE9A to fluorescently labeled GMP, a binding agent that specifically recognizes the phosphate on GMP is added. The resulting larger complex tumbles more slowly, leading to an increase in fluorescence polarization.

Materials:

-

Recombinant human PDE9A enzyme

-

Fluorescein-labeled cGMP (cGMP-FAM)

-

PDE Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Binding Agent (phosphate-binding nanoparticles)

-

PF-04447943 or other test compounds

-

384-well black microplate

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of PF-04447943 in PDE Assay Buffer containing a constant concentration of DMSO (e.g., 1%).

-

In a 384-well plate, add the diluted PF-04447943 or vehicle control.

-

Add recombinant PDE9A enzyme to each well, except for the "no enzyme" control wells.

-

Initiate the reaction by adding cGMP-FAM to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the Binding Agent to all wells.

-

Incubate for a further 30 minutes at room temperature to allow for binding.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein.

-

Calculate the percent inhibition for each concentration of PF-04447943 and determine the IC50 value.

In Vivo DSS-Induced Colitis Model

This protocol outlines a common method to evaluate the anti-inflammatory efficacy of PF-04447943 in a mouse model of colitis.

Animals:

-

Female C57BL/6 mice (6-8 weeks old)

Materials:

-

Dextran sulfate sodium (DSS)

-

PF-04447943

-

Vehicle control (e.g., sterile water or 0.5% methylcellulose)

-

Sulfasalazine (SASP) as a positive control

Procedure:

-

Acclimatize mice for at least one week.

-

Randomly assign mice to experimental groups (e.g., Control, DSS + Vehicle, DSS + PF-04447943 low dose, DSS + PF-04447943 high dose, DSS + SASP).

-

Induce colitis by administering 3% (w/v) DSS in the drinking water for 7 days. The control group receives regular drinking water.

-

Administer PF-04447943 (e.g., 3, 10, 30 mg/kg) or vehicle by oral gavage once daily for the 7-day DSS treatment period.

-

Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

-

At the end of the treatment period, sacrifice the mice and collect colon tissue.

-

Measure colon length as an indicator of inflammation.

-

Fix a portion of the colon in formalin for histological analysis (e.g., H&E staining) to assess tissue damage, inflammatory cell infiltration, and loss of goblet cells.

-

Homogenize another portion of the colon to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6), oxidative stress markers (e.g., SOD, MDA), and key signaling proteins (e.g., p-ERK, Nrf-2, NF-κB, STAT3) by methods such as ELISA and Western blotting.

Conclusion

PF-04447943 is a valuable research tool for investigating the role of the PDE9A-cGMP signaling pathway in various physiological and pathological conditions. Its high potency and selectivity make it a suitable candidate for elucidating the upstream and downstream mechanisms governed by PDE9A. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of PDE9A inhibition.

References

An In-depth Technical Guide on the Impact of PF-794 on Cancer Cell Line Proliferation

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "PF-794" and its impact on cancer cell line proliferation. The following guide is a structured template designed to meet the user's specified format. The data, protocols, and pathways presented are illustrative examples based on common anti-cancer drug discovery and development workflows. Researchers and drug development professionals should replace the placeholder information with their own experimental data for this compound.

Executive Summary

This technical guide provides a comprehensive overview of the biological effects of the hypothetical compound this compound on the proliferation of various cancer cell lines. The document includes a summary of its anti-proliferative activity, detailed experimental methodologies for key assays, and a visual representation of its proposed mechanism of action within relevant signaling pathways. The data presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Quantitative Assessment of Anti-Proliferative Activity

The in vitro efficacy of this compound was evaluated across a panel of human cancer cell lines representing diverse tissue origins. The half-maximal inhibitory concentration (IC50) was determined for each cell line following a 72-hour continuous exposure to the compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 2.5 |

| A549 | Lung Carcinoma | 5.1 |

| HCT116 | Colorectal Carcinoma | 1.8 |

| U-87 MG | Glioblastoma | 7.3 |

| PC-3 | Prostate Adenocarcinoma | 4.2 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic and anti-proliferative effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: A serial dilution of this compound is prepared in the appropriate vehicle (e.g., DMSO). The final concentrations should span a range appropriate to determine the IC50 value. Cells are treated with 100 µL of the compound-containing medium. A vehicle control (e.g., 0.1% DMSO) is included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the method for analyzing the effect of this compound on cell cycle distribution.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations corresponding to 1x and 2x the IC50 value for 24 or 48 hours.

-

Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.

-

Fixation: The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.

-

Staining: The fixed cells are washed with PBS and then resuspended in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Visualization of Cellular Mechanisms

To elucidate the mechanism of action of this compound, its impact on key signaling pathways involved in cell proliferation and survival is visualized.

Proposed Signaling Pathway of this compound Action

The following diagram illustrates the hypothesized mechanism by which this compound inhibits cancer cell proliferation, potentially through the modulation of the PI3K/Akt/mTOR signaling cascade.

Methodological & Application

Application Notes and Protocols for PF-06463922 (Lorlatinib) in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06463922, also known as Lorlatinib, is a potent, ATP-competitive, small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][2][3] It is a third-generation inhibitor designed to be effective against a wide range of resistance mutations that can emerge during treatment with earlier-generation ALK inhibitors, such as crizotinib.[4][5][6] Furthermore, PF-06463922 is capable of penetrating the blood-brain barrier, making it a critical agent for treating brain metastases.[2][4] These application notes provide detailed protocols for performing in vitro kinase assays to evaluate the inhibitory activity of PF-06463922 against ALK, ROS1, and their mutant variants.

Data Presentation

The inhibitory activity of PF-06463922 has been characterized in various in vitro assays, including recombinant enzyme assays and cell-based assays. The following table summarizes the reported IC50 values, demonstrating the high potency of PF-06463922 against ALK and ROS1 kinases.

| Kinase Target | Assay Type | Inhibitor | IC50 (nM) | Reference |

| ALK (wild-type) | Recombinant Enzyme | PF-06463922 | < 0.2 (Ki) | [5] |

| ALK (mutant variants) | Cell-based | PF-06463922 | 1 - 65 | [2][4] |

| ROS1 (wild-type) | Recombinant Enzyme | PF-06463922 | ~30-fold more potent than crizotinib | [1] |

| ROS1 Fusions | Cell-based | PF-06463922 | 0.19 - 0.53 | [1] |

| HCC78 (SLC34A2-ROS1) | Cell Proliferation | PF-06463922 | 1.3 | [1] |

| BaF3 (CD74-ROS1) | Cell Proliferation | PF-06463922 | 0.6 | [1] |

Experimental Protocols

In Vitro Recombinant Kinase Assay (Radiometric)

This protocol describes a radiometric assay to determine the inhibitory activity of PF-06463922 against purified recombinant ALK or ROS1 kinase. The assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate peptide.

Materials:

-

Recombinant human ALK or ROS1 kinase

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

PF-06463922 (dissolved in DMSO)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (non-radioactive)

-

96-well plates

-

Phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of PF-06463922 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

In a 96-well plate, add the kinase, substrate peptide, and PF-06463922 dilution (or DMSO for control).

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each PF-06463922 concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Kinase Assay (Western Blot)

This protocol assesses the ability of PF-06463922 to inhibit the autophosphorylation of ALK or ROS1 fusion proteins in a cellular context.

Materials:

-

Cancer cell lines expressing ALK or ROS1 fusion proteins (e.g., NCI-H3122 for EML4-ALK, HCC78 for SLC34A2-ROS1)

-

Cell culture medium and supplements

-

PF-06463922 (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phospho-ALK (Tyr1604) or phospho-ROS1 (Tyr2274) and total ALK/ROS1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Plate the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of PF-06463922 (and a DMSO control) for a specified period (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against the phosphorylated kinase.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against the total kinase as a loading control.

-

Quantify the band intensities and normalize the phosphorylated kinase signal to the total kinase signal.

-

Calculate the percentage of inhibition of autophosphorylation for each PF-06463922 concentration and determine the IC50 value.

Mandatory Visualization

Caption: Workflow for the in vitro radiometric kinase assay.

Caption: Inhibition of ALK/ROS1 signaling by PF-06463922.

References

- 1. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PF-06279794 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06279794 is a potent and highly selective, ATP-competitive inhibitor of TRAF2- and NCK-interacting kinase (TNIK).[1] TNIK is a serine/threonine kinase that plays a crucial role in the canonical Wnt/β-catenin signaling pathway, a fundamental pathway involved in cell proliferation, differentiation, and survival.[1] Dysregulation of the Wnt pathway is implicated in the pathogenesis of various cancers, particularly colorectal cancer. PF-06279794 disrupts Wnt-driven gene transcription by inhibiting TNIK, leading to reduced cancer cell proliferation.[1] These application notes provide detailed protocols for the use of PF-06279794 in cell culture experiments to investigate its effects on cell viability, Wnt pathway activity, and target gene expression.

Mechanism of Action

PF-06279794 targets TNIK, a key downstream component of the Wnt/β-catenin signaling cascade. In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors leads to the inactivation of the β-catenin destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as AXIN2 and MYC. TNIK is known to phosphorylate TCF4, enhancing the stability of the β-catenin-TCF4 complex and promoting transcriptional activation. By inhibiting TNIK, PF-06279794 prevents TCF4 phosphorylation, thereby destabilizing the β-catenin-TCF4 complex and suppressing the transcription of Wnt target genes. This ultimately leads to an inhibition of cancer cell growth and proliferation in tumors with aberrant Wnt signaling.[1]

In preclinical studies, PF-06279794 has demonstrated potent inhibition of TNIK with an enzymatic half-maximal inhibitory concentration (IC₅₀) of less than 10 nM.[1] In cellular assays using Wnt/β-catenin-driven colorectal cancer cell lines, it has shown IC₅₀ values in the low nanomolar range for the inhibition of Wnt target gene expression.[1]

Data Presentation

The following table summarizes the key quantitative data for PF-06279794 based on available preclinical information.

| Parameter | Value | Cell Line/System | Reference |

| Enzymatic IC₅₀ (TNIK) | < 10 nM | Cell-free kinase assay | [1] |

| Cellular IC₅₀ (Wnt Target Gene Expression) | Low nanomolar range | Wnt/β-catenin-driven colorectal cancer cell lines | [1] |

| Effect on Wnt Target Genes | Significant reduction in AXIN2 and MYC expression | Wnt/β-catenin-driven colorectal cancer cell lines | [1] |

Mandatory Visualizations

References

Application Notes and Protocols for PF-794 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-794, also known as PF-06279794, is a potent and selective, ATP-competitive inhibitor of TRAF2- and NCK-interacting kinase (TNIK). TNIK is a critical regulator of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer. By inhibiting TNIK, this compound disrupts the transcription of Wnt target genes, such as AXIN2 and MYC, leading to the suppression of tumor growth.[1] Preclinical studies have demonstrated that oral administration of this compound leads to dose-dependent tumor growth inhibition in xenograft mouse models of colorectal cancer, highlighting its potential as a targeted therapeutic agent.[1]

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for utilizing this compound in xenograft mouse models based on available preclinical data.

Data Presentation

Table 1: Summary of a TNIK Inhibitor Dosage in a Xenograft Mouse Model

| Compound | Cell Line | Mouse Strain | Dosage | Administration Route | Frequency | Outcome | Reference |

| Compound 35b (TNIK Inhibitor) | HCT116 (Human Colorectal Carcinoma) | Nude Mice | 50 mg/kg | Oral (p.o.) | Twice Daily | Suppressed tumor growth | [2] |

Note: Data for the specific dosage of this compound was not publicly available in the searched literature. The data presented is for a structurally related and potent TNIK inhibitor, providing a valuable reference for dose-finding studies with this compound.

Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for cell proliferation, differentiation, and survival. In many cancers, mutations in this pathway lead to the accumulation of β-catenin in the cytoplasm. Upon translocation to the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that drive tumor progression. TNIK is a key component of the β-catenin/TCF4 transcriptional complex. This compound, by inhibiting the kinase activity of TNIK, prevents the phosphorylation of TCF4 and disrupts the formation of this complex, thereby inhibiting the transcription of Wnt target genes.

References

Application Notes and Protocols for Solubilizing "Compound X" in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the solubilization of a hypothetical small molecule inhibitor, herein referred to as "Compound X," in dimethyl sulfoxide (DMSO) for in vitro and in vivo experimental use. The proper handling and solubilization of experimental compounds are critical for ensuring the accuracy, reproducibility, and reliability of scientific data. DMSO is a widely used polar aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, making it an ideal vehicle for many small molecule inhibitors in biological assays.[1][2] However, it is important to be aware that DMSO can also influence experimental results, for instance by affecting the stability of proteins.[3][4]

This guide outlines the necessary materials, step-by-step procedures for preparing stock and working solutions, and best practices for storage to maintain compound integrity. The provided tables and diagrams are designed to offer a clear and concise reference for laboratory personnel.

Data Presentation: Properties of Compound X and DMSO

Accurate quantitative data is essential for preparing precise concentrations of "Compound X" for your experiments. The following tables summarize the key properties of a hypothetical "Compound X" and its recommended solvent, DMSO. Researchers should replace the placeholder data for "Compound X" with the specific information for their compound of interest.

Table 1: Physicochemical Properties of a Hypothetical "Compound X"

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₀N₄O | [5] |

| Molecular Weight | 356.42 g/mol | [5] |

| Purity | >98% (via HPLC) | [5] |

| Appearance | White to off-white solid | N/A |

| Solubility in DMSO | ≥ 50 mg/mL | [5] |

| Recommended Storage | 0°C (short term), -20°C (long term), desiccated | [5] |

Table 2: Properties of the Solvent: Dimethyl Sulfoxide (DMSO)

| Property | Value | Source |

| Molecular Formula | (CH₃)₂SO | [1] |

| Molar Mass | 78.13 g/mol | [1] |

| Density | 1.1004 g/cm³ | [1] |

| Boiling Point | 189 °C (372 °F) | [1] |

| Melting Point | 19 °C (66 °F) | [1] |

| Description | Clear, colorless, hygroscopic liquid | [2][6] |

| Solvent Classification | Polar aprotic solvent | [1] |

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of "Compound X" stock and working solutions.

Materials and Equipment

-

"Compound X" (solid form)

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, nuclease-free tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM "Compound X" Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of "Compound X". Adjust the calculations accordingly for different desired concentrations.

Calculations:

To prepare a 10 mM stock solution, the required mass of "Compound X" can be calculated using the following formula: